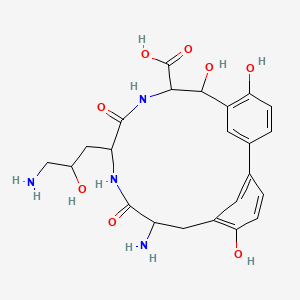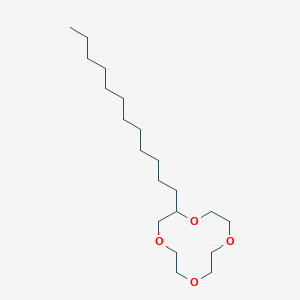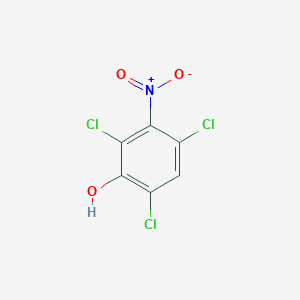
2,4,6-Trichloro-3-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-nitrophenol is a chlorinated nitrophenol compound. It is known for its applications in various industrial processes, including the production of agrochemicals, disinfectants, and preservatives . This compound is also recognized for its potential environmental impact due to its persistence and toxicity.
準備方法
2,4,6-Trichloro-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2,4,6-trichlorophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
In industrial production, large-scale synthesis may involve continuous flow reactors to optimize yield and efficiency. The purification of the compound is often achieved through crystallization from solvents like ethanol or petroleum ether .
化学反応の分析
2,4,6-Trichloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4,6-trichloro-3-aminophenol .
科学的研究の応用
2,4,6-Trichloro-3-nitrophenol has several scientific research applications:
Environmental Chemistry: It is studied for its role as a pollutant and its removal from water sources using various adsorbents.
Material Science: It is used in the synthesis of covalent triazine-based frameworks, which have applications in sensing and adsorption of pollutants.
Biological Studies: Its toxicity and potential carcinogenic effects are subjects of research in toxicology and environmental health.
作用機序
The mechanism of action of 2,4,6-Trichloro-3-nitrophenol involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chlorinated and nitro groups contribute to its reactivity and ability to form strong interactions with proteins and other biomolecules .
類似化合物との比較
2,4,6-Trichloro-3-nitrophenol can be compared with other chlorinated phenols and nitrophenols:
2,4,6-Trichlorophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-3-nitrophenol: Has one less chlorine atom, affecting its physical and chemical properties.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive.
The uniqueness of this compound lies in its specific combination of chlorinated and nitro functional groups, which confer distinct chemical reactivity and applications.
特性
CAS番号 |
100130-16-3 |
|---|---|
分子式 |
C6H2Cl3NO3 |
分子量 |
242.4 g/mol |
IUPAC名 |
2,4,6-trichloro-3-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H |
InChIキー |
BGFQCTRASCWDAW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


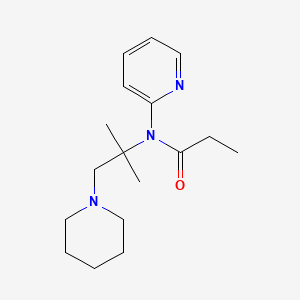
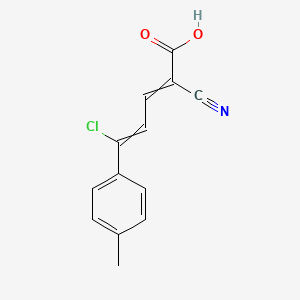
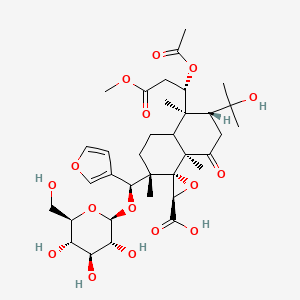
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
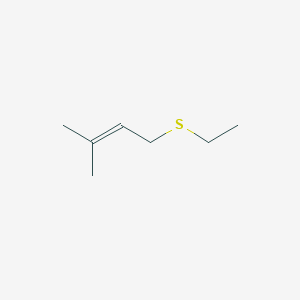
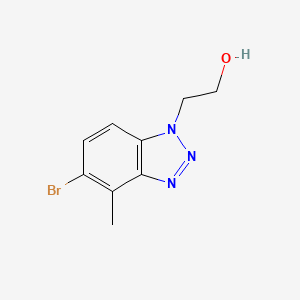
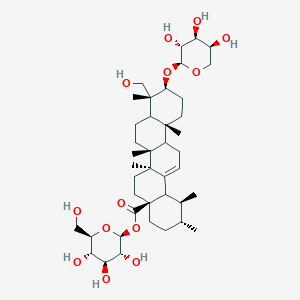
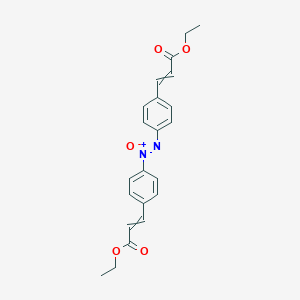
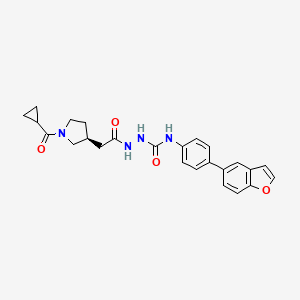
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
